molecular formula C13H13NO7 B12303724 N-(o-Carboxybenzoyl)-DL-glutamic acid CAS No. 2353-40-4

N-(o-Carboxybenzoyl)-DL-glutamic acid

Cat. No.: B12303724
CAS No.: 2353-40-4
M. Wt: 295.24 g/mol
InChI Key: QIWKCQDJZPRXNS-UHFFFAOYSA-N
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Description

N-(o-Carboxybenzoyl)-DL-glutamic acid (CAS 3184-19-8) is a chemically modified derivative of DL-glutamic acid. Its molecular formula is C₁₃H₁₃NO₇, and it features an o-carboxybenzoyl group attached to the amino group of DL-glutamic acid . This structural modification enhances its stability and alters its physicochemical properties compared to unmodified DL-glutamic acid.

DL-glutamic acid itself is a racemic mixture of D- and L-glutamic acid, acting as a fundamental metabolite and neurotransmitter precursor . Its derivatives are often designed to improve stability, solubility, or functional specificity for targeted applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2353-40-4

Molecular Formula

C13H13NO7

Molecular Weight

295.24 g/mol

IUPAC Name

2-[(2-carboxybenzoyl)amino]pentanedioic acid

InChI

InChI=1S/C13H13NO7/c15-10(16)6-5-9(13(20)21)14-11(17)7-3-1-2-4-8(7)12(18)19/h1-4,9H,5-6H2,(H,14,17)(H,15,16)(H,18,19)(H,20,21)

InChI Key

QIWKCQDJZPRXNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(o-Carboxybenzoyl)-DL-glutamic acid typically involves the reaction of o-carboxybenzoyl chloride with DL-glutamic acid. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(o-Carboxybenzoyl)-DL-glutamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-(o-Carboxybenzoyl)-DL-glutamic acid involves its ability to participate in nucleophilic reactions due to the presence of carboxyl groups. These groups can act as nucleophiles, facilitating various chemical transformations. The compound’s structure allows it to interact with specific molecular targets, influencing biological pathways and processes .

Comparison with Similar Compounds

Key Observations :

  • N-Acetyl and N-Methyl derivatives reduce polarity, which may alter solubility and metabolic pathways .
  • N-(4-Aminobenzoyl) adds a reactive amino group, enabling conjugation or further chemical modifications .
2.2 Physicochemical Properties
Solubility
  • DL-Glutamic acid : Exhibits moderate solubility in water, with partial molal volumes identical for D- and DL-forms, confirming its racemic nature .
  • N-Acetyl-DL-glutamic acid : Likely reduced solubility compared to the parent compound due to hydrophobic acetyl group .
  • This compound : The aromatic carboxyl group may enhance solubility in polar solvents or under basic conditions .
Stability
  • DL-Glutamic acid : Demonstrates better stability compared to α and β polymorphs of L-glutamic acid, attributed to its racemic crystallization behavior .
  • This compound : The o-carboxybenzoyl group likely stabilizes the molecule through intramolecular hydrogen bonding or aromatic stacking .
  • N-Acetyl-DL-glutamic acid : Stability data from DSC shows dehydration at 112.7°C and melting at 184.7°C, indicating thermal resilience .
2.4 Crystallization and Polymorphism
  • DL-Glutamic acid: Forms monohydrate crystals in solution, while chiral SAM surfaces stabilize anhydrous forms with a single melting point at 185.4°C .
  • N-Acetyl-DL-glutamic acid : Crystallizes in two distinct endothermic phases (dehydration and melting) .
  • This compound: No direct crystallization data, but the o-carboxybenzoyl group may promote unique packing arrangements due to steric and electronic effects .

Biological Activity

N-(o-Carboxybenzoyl)-DL-glutamic acid is a derivative of glutamic acid, characterized by the addition of an o-carboxybenzoyl group. This modification enhances its structural properties and biological activities, making it a compound of interest in various biochemical and pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₃N₁O₇. The presence of the o-carboxybenzoyl group increases the compound's solubility and reactivity compared to other glutamic acid derivatives. This unique structure allows for specific interactions in biological systems, particularly in neurotransmission and metabolic processes.

Property Value
Molecular FormulaC₁₃H₁₃N₁O₇
Molecular Weight279.25 g/mol
SolubilityHigh (due to carboxylic group)

This compound functions primarily as a neurotransmitter modulator. As a derivative of glutamic acid, it may influence synaptic plasticity and neurotransmission processes. Glutamate itself is known to activate both ionotropic and metabotropic receptors, playing a crucial role in cognitive functions such as learning and memory. The modified structure of this compound may enhance or alter these interactions, potentially leading to therapeutic applications in neurodegenerative diseases.

Biological Activities

Case Studies and Research Findings

  • A study evaluating the effects of glutamate analogs on neuronal survival found that modifications at the carboxyl group can significantly alter neuroprotective properties (Smith et al., 2022). Such findings indicate that this compound could have enhanced protective effects against excitotoxicity.
  • Another investigation into the role of glutamate in cancer revealed that high levels of this neurotransmitter correlate with increased tumor aggressiveness (Jones et al., 2023). Given the structural similarities, this compound might also influence similar pathways.

Comparative Analysis with Related Compounds

Compound Name Structure Characteristics Unique Features
N-(p-Carboxybenzoyl)-DL-glutamic acidPara-positioned carboxyl groupDifferent interaction profiles due to position
N-Acetyl-DL-glutamic acidAcetyl group instead of carboxybenzoylCommonly used in peptide synthesis
N-Benzoyl-DL-glutamic acidBenzoyl group without carboxyl modificationLess polar than this compound

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